REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([O:15]C)=[O:14])=[CH:8][CH:7]=[CH:6]2.[OH-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[C:4]([C:17]([F:22])([F:23])[C:18]([F:19])([F:20])[F:21])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([OH:15])=[O:14])=[CH:8][CH:7]=[CH:6]2 |f:1.2|
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Name
|
6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester
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Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
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COC=1C(=C2C=CC=C(C2=CC1)C(=O)OC)C(C(F)(F)F)(F)F
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Name
|
|
Quantity
|
8.43 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the methanol evaporated off
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Type
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ADDITION
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Details
|
Water was added to the residue and neutral impurities
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Type
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CUSTOM
|
Details
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were removed by extraction with ethyl acetate
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Type
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TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0°
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethylacetate
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Type
|
WASH
|
Details
|
the extract washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |